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molecular formula C10H11NO5 B8554748 Methyl 2-(2-methoxy-4-nitrophenyl)acetate CAS No. 415912-53-7

Methyl 2-(2-methoxy-4-nitrophenyl)acetate

Cat. No. B8554748
M. Wt: 225.20 g/mol
InChI Key: NNVICEUJOCXYKK-UHFFFAOYSA-N
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Patent
US07141580B2

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenyl)acetic acid (step 2, 1.2 g, 5.5 mmol) in methanol/dichloromethane (11 ml, 1/1) was added trimethylsillyldiazomethane (2 M, 5.6 ml, 11.8 mmol) and stirred for 10 min at room temperature. The mixture was quenched with saturated citric acid aqueous solution and the extracted with ethyl acetate (3×20 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated to give 1.2 g of title compound as orange solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
11 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[CH2:12][C:13]([OH:15])=[O:14].CO.Cl[CH2:19]Cl>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[CH2:12][C:13]([O:15][CH3:19])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O
Name
methanol dichloromethane
Quantity
11 mL
Type
reactant
Smiles
CO.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated citric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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